molecular formula C12H10BFN2O3 B12836622 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid

2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid

Cat. No.: B12836622
M. Wt: 260.03 g/mol
InChI Key: PIJUIWVXIXPLSJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C₁₂H₁₀BFN₂O₃. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 2-aminopyridine.

    Formation of Amide Bond: The first step involves the formation of an amide bond between 2-fluorobenzoic acid and 2-aminopyridine under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Borylation: The resulting amide is then subjected to borylation using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Like potassium carbonate for borylation and coupling reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenol Derivatives: From oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution.

Scientific Research Applications

2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of molecular probes and sensors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity. The boronic acid group interacts with the hydroxyl groups of the enzyme, leading to the formation of a stable complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Uniqueness

2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the fluorine atom and the pyridylcarbamoyl group enhances its ability to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H10BFN2O3

Molecular Weight

260.03 g/mol

IUPAC Name

[2-fluoro-5-(pyridin-2-ylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BFN2O3/c14-10-5-4-8(7-9(10)13(18)19)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17)

InChI Key

PIJUIWVXIXPLSJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=N2)F)(O)O

Origin of Product

United States

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